1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Description
This compound features a pyrimidine-2,4,6-trione core substituted with a methyl group at position 3 and an azetidin-3-yl group (a four-membered saturated nitrogen heterocycle) at position 1. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-methyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-10-6(12)2-7(13)11(8(10)14)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPKJXAIYGVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-42-5 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(3-azetidinyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material: 5-Methylpyrimidine-2,4(1H,3H)-dione (Thymine)
- The pyrimidine trione core, specifically 5-methylpyrimidine-2,4(1H,3H)-dione (thymine), is commonly prepared or procured as the starting material.
- Thymine can be synthesized by methylation of 2,3-dihydropyrimidin-4(1H)-one using sodium hydroxide in water at 20-50°C, followed by reaction with diethyl sulfate, yielding 94% product under mild conditions.
- Alternatively, halogenation of thymine using phosphorus(V) oxybromide in acetonitrile at 0°C to 80°C yields 4,6-dibromo-5-methylpyrimidine intermediates with 96% yield, which can serve as reactive intermediates for further functionalization.
Key Reaction Conditions for Pyrimidine Core Preparation
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation of dihydropyrimidinone | NaOH, H2O, 20-50°C, 20.5 h; diethyl sulfate | 94 | Mild aqueous conditions, high yield |
| Halogenation of thymine | POBr3, CH3CN, 0°C to 80°C, 3 days | 96 | Prepares reactive halogenated intermediate |
Introduction of the Azetidin-3-yl Group
Azetidine Substitution Strategy
- The azetidin-3-yl substituent is introduced via nucleophilic substitution or coupling reactions at the N-1 position of the pyrimidine trione ring.
- Literature on related azetidine-substituted pyrimidine derivatives suggests the use of substituted azetidine intermediates reacting with halogenated pyrimidines or activated pyrimidine derivatives under controlled conditions.
- Typical conditions involve the reaction of 3-substituted azetidine derivatives with 4,6-dihalo-5-methylpyrimidine under basic or catalytic conditions to afford the N-1 azetidine-substituted pyrimidine trione.
Catalysts and Solvents
- Copper(I) bromide (CuBr) and triethylamine (Et3N) in dimethylformamide (DMF) at moderate temperatures (~80°C) have been employed effectively for similar pyrimidine functionalizations.
- Alternative bases and solvents such as potassium carbonate in acetonitrile or ethanol under reflux may be used depending on substrate solubility and reactivity.
Formation of Hydrochloride Salt
- The final hydrochloride salt is typically prepared by treatment of the free base compound with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
- This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt formation | HCl in ethanol or ethyl acetate | >95 | Standard acid-base reaction |
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Pyrimidine trione synthesis | NaOH, H2O, diethyl sulfate, 20-50°C, 20 h | 94 | Methylation to form thymine derivative |
| 2 | Halogenation (optional) | POBr3, CH3CN, 0-80°C, 3 days | 96 | Prepares reactive intermediate |
| 3 | Azetidine substitution | CuBr/Et3N, DMF, 80°C | 75-90* | Nucleophilic substitution at N-1 |
| 4 | Hydrochloride salt formation | HCl in ethanol or ethyl acetate | >95 | Salt formation for stability and purity |
*Yields are approximate based on analogous pyrimidine syntheses.
Research Findings and Notes
- The use of copper-catalyzed coupling reactions has been highlighted as an efficient method for introducing azetidine groups onto pyrimidine rings, offering good yields and mild reaction conditions.
- The pyrimidine trione core synthesis benefits from environmentally friendly aqueous conditions and high-yielding methylation steps.
- Halogenated intermediates provide versatile handles for nucleophilic substitution, facilitating the introduction of azetidine substituents.
- Formation of the hydrochloride salt is a straightforward acid-base reaction that enhances compound handling and pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or pyrimidine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Structure
The compound features a pyrimidine core substituted with an azetidine moiety, which is critical for its biological interactions.
Medicinal Chemistry
1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride has shown potential in various therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A comparative study revealed inhibition zones as follows:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Klebsiella pneumoniae | 15 |
This suggests its potential use in developing new antibiotics or treatments for bacterial infections.
Anticancer Research
The compound's structural features allow it to interact with enzymes involved in cancer pathways. Preliminary studies indicate that it may inhibit specific kinases linked to tumor growth. For instance, in vitro assays have shown that it can reduce cell viability in various cancer cell lines by modulating key signaling pathways such as:
- NF-κB Pathway : Involved in inflammation and cancer progression.
- MAPK Pathway : Plays a crucial role in cell proliferation and survival.
Neuropharmacology
Emerging research suggests that this compound may have neuroprotective effects. Studies have indicated its potential to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems.
Study on Antimicrobial Properties
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Evaluation of Anticancer Effects
In a recent study published in Cancer Research, researchers investigated the anticancer properties of this compound on breast cancer cells. The findings showed that treatment with this compound resulted in significant apoptosis (programmed cell death) in cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidinetriones
Substituent Effects on Physical Properties
The substituents on the pyrimidinetrione scaffold critically influence physical properties such as melting point, purity, and solubility:
Key Observations :
- Steric Effects : The azetidinyl group (4-membered ring) is smaller than cyclopentyl or phenethyl substituents, possibly reducing steric hindrance in binding interactions.
- Electron-Withdrawing Groups : Halogens (e.g., Cl, CF3 in 86 and 87) increase lipophilicity, whereas methoxy groups (21) balance solubility and activity .
Spectroscopic and Analytical Data
NMR Trends:
- Azetidinyl Proton Signals : Expected δ 3.5–4.5 ppm for N–CH2 protons in the azetidine ring, distinct from cyclopentyl (δ 1.5–2.5 ppm) or phenethyl (δ 2.7–3.5 ppm) groups .
- Methyl Group (C3) : A singlet near δ 3.3 ppm (similar to 3-methyl analogs in ).
- Carbonyl Peaks : Pyrimidinetrione carbonyls typically appear at δ 160–170 ppm in 13C NMR .
Elemental Analysis:
The target compound’s formula (C8H10ClN3O3) would require calculated values close to C 40.78%, H 4.28%, N 17.82%, Cl 15.04%, differing significantly from analogs like 21 (C 66.65%, H 6.10%) due to the absence of aromatic substituents .
Key Observations :
- Azetidine’s Role : The rigid, small azetidine ring may favor binding to compact active sites (e.g., ion channels) compared to bulkier substituents.
- Methyl Group (C3) : Unlike electron-withdrawing groups (Cl, CF3), the methyl group may moderate reactivity, balancing potency and toxicity.
Biological Activity
1-(Azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. With a molecular formula of C₈H₁₂ClN₃O₃ and a molecular weight of approximately 233.66 g/mol, this compound features a unique structural combination of an azetidine ring and a pyrimidine trione system. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the azetidine moiety is believed to enhance interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₃O₃ |
| Molecular Weight | 233.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1949816-42-5 |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity across various domains:
Anticancer Activity
Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. The azetidine and pyrimidine components may interact with key signaling pathways involved in tumor growth. For instance, studies on related compounds suggest potential modulation of the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Similar derivatives have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Neuroactive Effects
Some derivatives of pyrimidine compounds have shown neuroactive properties. The specific interaction of this compound with neurotransmitter receptors could position it as a candidate for treating neurological disorders.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Interaction with enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors or other key cellular receptors.
- Cell Cycle Interference : Disruption of the cell cycle in cancer cells leading to apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity :
- Neuropharmacological Investigation :
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-(azetidin-3-yl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride?
The synthesis of pyrimidinetrione derivatives typically involves cyclization of urea precursors with β-ketoesters or malonic acid derivatives under acidic conditions. For purification, vacuum drying followed by recrystallization (e.g., using ether/hexane) or silica gel chromatography is effective, as demonstrated for structurally similar compounds . For enantiomerically pure analogs, chiral HPLC (e.g., Daicel OD-RH column with acetonitrile/KPF6 eluent) ensures high enantiomeric excess (>97% ee) . Hydrochloride salt formation may require treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol), followed by lyophilization.
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use reverse-phase HPLC with UV detection (e.g., 268 nm) and a C18 column to achieve >95% purity .
- Structure : Confirm via NMR and NMR spectroscopy, focusing on characteristic peaks for the azetidine ring (e.g., δ 3.5–4.5 ppm for N-CH protons) and pyrimidinetrione carbonyl groups (δ 160–170 ppm) . High-resolution mass spectrometry (HRMS) with ESI ionization validates the molecular formula (e.g., [M+H] with <2 ppm error) .
Q. What initial biological assays are suitable for evaluating its activity?
- Inhibition assays : Test calcium channel (CaV1.3) inhibition using patch-clamp electrophysiology, as done for bicycloheptanyl-substituted analogs with IC values in the nanomolar range .
- Anti-aggregation assays : For neurodegenerative disease applications, measure mutant SOD1 protein aggregation inhibition using fluorescence-based thioflavin T assays, with EC values comparable to related pyrimidinetriones (0.71–3.39 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the azetidine substituent for enhanced bioactivity?
- Substituent modification : Replace the azetidine ring with other nitrogen-containing heterocycles (e.g., pyrrolidinyl or piperidinyl groups) to assess steric and electronic effects on target binding. In CaV1.3 inhibitors, bicycloheptanyl groups improved selectivity over CaV1.2 by >100-fold .
- Chiral center analysis : Synthesize enantiomers and evaluate their activity separately. For example, compound 51 (IC = 22 nM) showed superior CaV1.3 inhibition compared to its enantiomer 52 , highlighting the role of stereochemistry .
Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Comparative structural analysis : Overlay X-ray crystallography or molecular docking models to identify key binding interactions. For instance, 3-chlorophenethyl substituents in CaV1.3 inhibitors enhanced hydrophobic interactions vs. 4-chlorophenethyl analogs .
- Dose-response profiling : Perform full dose-response curves (e.g., 0.1–100 μM) to distinguish true potency differences from assay variability. For mutant SOD1 inhibitors, EC values varied by >4-fold depending on alkyl chain length .
Q. What advanced analytical techniques can elucidate degradation pathways or stability issues?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then analyze degradants via LC-MS/MS. Pyrimidinetriones are prone to hydrolysis at the urea linkage under acidic conditions .
- Stability-indicating assays : Use UPLC with photodiode array detection to monitor degradation products. For related compounds, storage at -20°C in anhydrous DMSO preserved stability for >6 months .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to predict solubility, blood-brain barrier penetration, and CYP450 interactions. Substituents like 3,5-bis(trifluoromethyl)phenethyl (compound 87 ) improved metabolic stability (t >4 h in liver microsomes) .
- Molecular dynamics simulations : Model interactions with target proteins (e.g., CaV1.3 voltage-sensing domain) to prioritize derivatives with higher binding free energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
